
Methyl methyl(2-methylphenyl)carbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl methyl(2-methylphenyl)carbamodithioate is an organic compound with the molecular formula C10H13NS2. It is a member of the dithiocarbamate family, which is known for its diverse applications in various fields such as agriculture, medicine, and polymer chemistry. This compound is particularly interesting due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl methyl(2-methylphenyl)carbamodithioate typically involves the reaction of methylamine with carbon disulfide, followed by the addition of 2-methylphenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
Methyl methyl(2-methylphenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted dithiocarbamates.
科学研究应用
Methyl methyl(2-methylphenyl)carbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of polymers and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological macromolecules.
Industry: It is used in the production of rubber and plastics as a vulcanization accelerator and stabilizer.
作用机制
The mechanism of action of methyl methyl(2-methylphenyl)carbamodithioate involves its interaction with various molecular targets. It can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its dithiocarbamate group can interact with thiol groups in proteins, potentially altering their function and activity.
相似化合物的比较
Similar Compounds
- Cyanomethyl methyl(phenyl)carbamodithioate
- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate
- 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid
Uniqueness
Methyl methyl(2-methylphenyl)carbamodithioate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in applications where selective reactivity is desired.
属性
CAS 编号 |
62604-13-1 |
|---|---|
分子式 |
C10H13NS2 |
分子量 |
211.4 g/mol |
IUPAC 名称 |
methyl N-methyl-N-(2-methylphenyl)carbamodithioate |
InChI |
InChI=1S/C10H13NS2/c1-8-6-4-5-7-9(8)11(2)10(12)13-3/h4-7H,1-3H3 |
InChI 键 |
FVXASVMXCPDTRH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N(C)C(=S)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


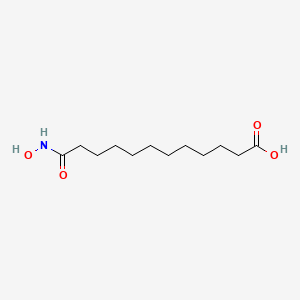
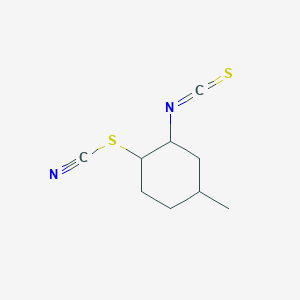
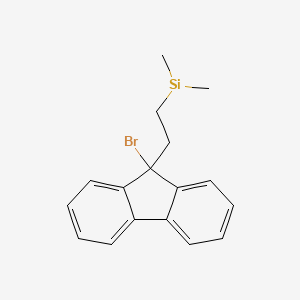
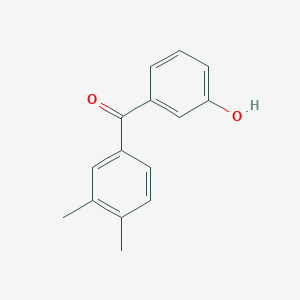

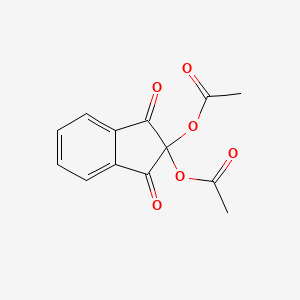
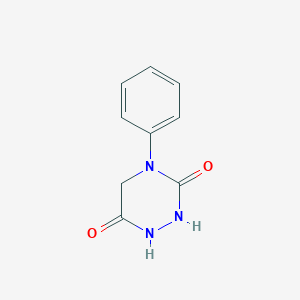
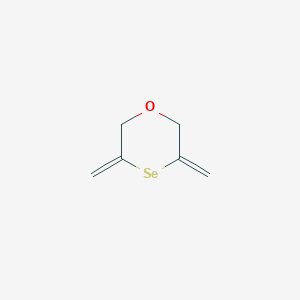


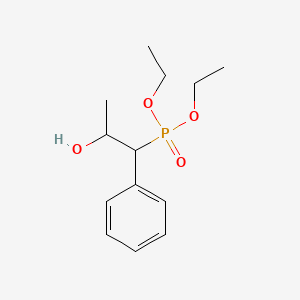

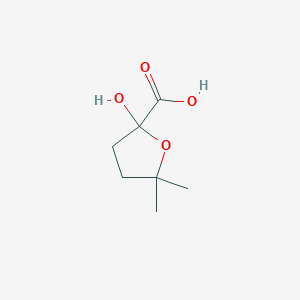
![7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14516545.png)
